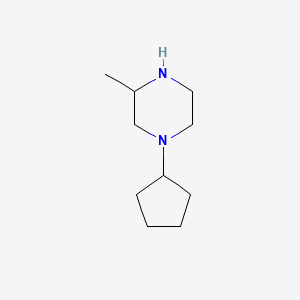

1-Cyclopentyl-3-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

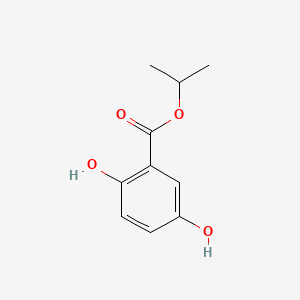

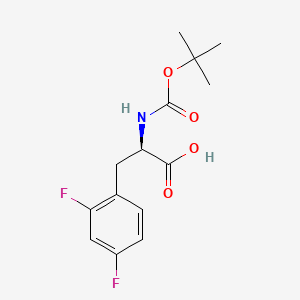

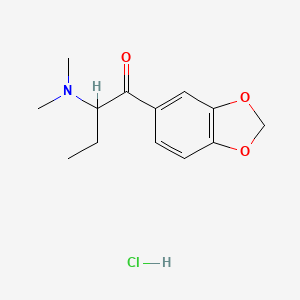

1-Cyclopentyl-3-methylpiperazine is a cyclic amine compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopentyl-3-methylpiperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-Cyclopentyl-3-methylpiperazine is 168.28 . The IUPAC name is 1-cyclopentyl-3-methylpiperazine . The InChI code is 1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

1-Cyclopentyl-3-methylpiperazine is a colorless liquid .Applications De Recherche Scientifique

Versatility in Medicinal Chemistry

Phenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. Although traditionally seen as a "CNS structure," the adaptability of phenylpiperazine derivatives through appropriate substitutions suggests potential for broader therapeutic applications. Modulation of basicity and substitution patterns could yield pharmacokinetic and pharmacodynamic improvements across various therapeutic areas. This underscores the need for diversified research to explore new fields beyond CNS disorders, pointing to a possible underestimation of compounds like 1-Cyclopentyl-3-methylpiperazine in current scientific literature (Maia, Tesch, & Fraga, 2012).

Bioremediation and Environmental Applications

1-Methylcyclopropene (1-MCP), though structurally distinct, provides an insight into how similar compounds could be relevant in bioremediation and environmental science. 1-MCP has been studied for its role in ethylene inhibition in plants, demonstrating the potential of certain chemical compounds in environmental management and agricultural applications. This highlights the possibility of 1-Cyclopentyl-3-methylpiperazine or its derivatives being investigated for environmental purposes, particularly in the modulation of plant growth and preservation of fresh produce (Blankenship & Dole, 2003).

Chemical Interactions and Drug Metabolism

The metabolism and interactions of related compounds, such as arylpiperazine derivatives, provide insights into the biochemical pathways that 1-Cyclopentyl-3-methylpiperazine could influence. Understanding the N-dealkylation and subsequent metabolism of these derivatives offers valuable information on their pharmacological actions and potential side effects, which can be crucial for designing safer and more effective therapeutic agents. Such knowledge is fundamental for advancing drug development and understanding the biological actions of new chemical entities (Caccia, 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopentyl-3-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCYKTHTNCFGJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695758 |

Source

|

| Record name | 1-Cyclopentyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-methylpiperazine | |

CAS RN |

163526-35-0 |

Source

|

| Record name | 1-Cyclopentyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)